REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][CH:12](O)[C:6]=2[CH:5]=1)([O-:3])=[O:2].S([O-])(O)(=O)=O.[K+].O>C(OCC)(=O)C>[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[CH2:8][CH2:9][CH2:10][CH:11]=[CH:12][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
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70.67 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(CCCCC2O)C=C1
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Name
|
|
Quantity
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53 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling, to the mixture
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (200 ml)
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Type
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WASH
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Details
|
The combined organic layer was washed with brine (150 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by column chromatography on silica gel with a mixture of n-hexane and chloroform (1:1) as an eluent
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Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=CCCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |